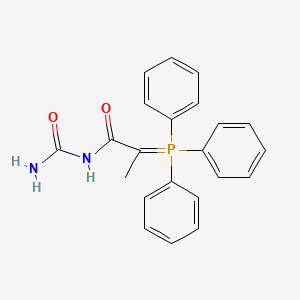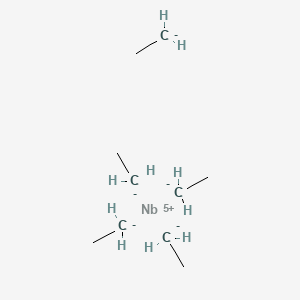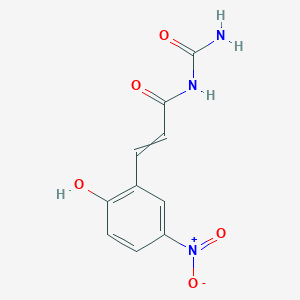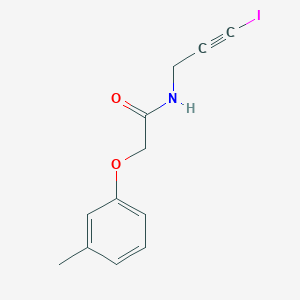
N-Carbamoyl-2-(triphenyl-lambda~5~-phosphanylidene)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carbamoyl-2-(triphenyl-lambda~5~-phosphanylidene)propanamide is a phosphonium ylide compound. It is structurally characterized by the presence of a triphenylphosphoranylidene group attached to a carbamoyl derivative. This compound is known for its role in targeting the β-subunit of fatty acid synthase, inhibiting nuclear envelope expansion and nuclear elongation during the closed mitosis of fission yeast .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-2-(triphenyl-lambda~5~-phosphanylidene)propanamide typically involves the reaction of triphenylphosphine with an appropriate carbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-Carbamoyl-2-(triphenyl-lambda~5~-phosphanylidene)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphonium ylides .
Scientific Research Applications
N-Carbamoyl-2-(triphenyl-lambda~5~-phosphanylidene)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its role in inhibiting fatty acid synthase, which is crucial in various metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in targeting metabolic disorders.
Industry: It is used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of N-Carbamoyl-2-(triphenyl-lambda~5~-phosphanylidene)propanamide involves its interaction with the β-subunit of fatty acid synthase. By binding to this subunit, the compound inhibits the enzyme’s activity, leading to a reduction in fatty acid synthesis. This inhibition affects various cellular processes, including nuclear envelope expansion and nuclear elongation during mitosis .
Comparison with Similar Compounds
Similar Compounds
N-Carbamoyl-2-iodo-2-(triphenyl-lambda~5~-phosphanylidene)acetamide: Similar in structure but contains an iodine atom.
Triphenylcarbethoxymethylenephosphorane: Contains an ethoxycarbonyl group instead of a carbamoyl group.
Carbomethoxymethylenetriphenylphosphorane: Contains a methoxycarbonyl group instead of a carbamoyl group .
Uniqueness
N-Carbamoyl-2-(triphenyl-lambda~5~-phosphanylidene)propanamide is unique due to its specific interaction with fatty acid synthase and its ability to inhibit nuclear processes during mitosis. This makes it a valuable compound for research in cellular biology and metabolic regulation .
Properties
CAS No. |
62879-60-1 |
|---|---|
Molecular Formula |
C22H21N2O2P |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-carbamoyl-2-(triphenyl-λ5-phosphanylidene)propanamide |
InChI |
InChI=1S/C22H21N2O2P/c1-17(21(25)24-22(23)26)27(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3,(H3,23,24,25,26) |
InChI Key |
YHOMQNPTVQVTHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3'-Methoxyspiro[fluorene-9,2'-oxirane]](/img/structure/B14509869.png)
![2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene](/img/structure/B14509884.png)

![2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol](/img/structure/B14509891.png)


![2-[1-(Dimethylamino)butylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14509901.png)
![S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate](/img/structure/B14509908.png)

![3,3'-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one)](/img/structure/B14509920.png)

![3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid](/img/structure/B14509943.png)

